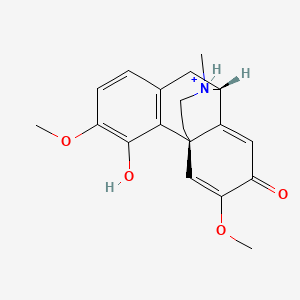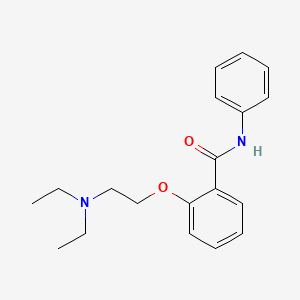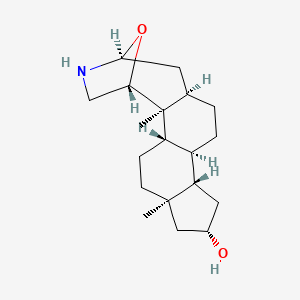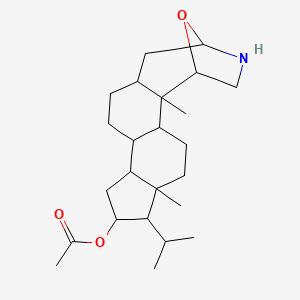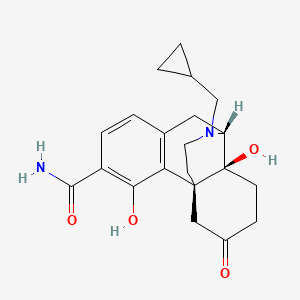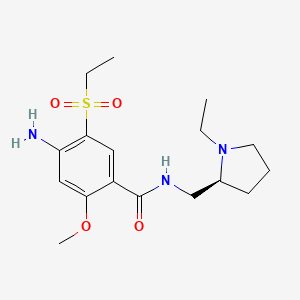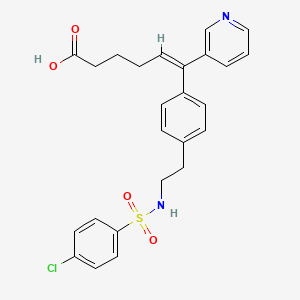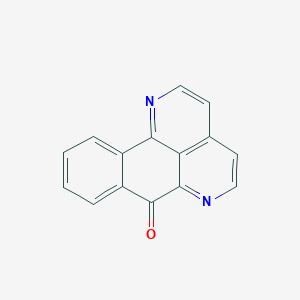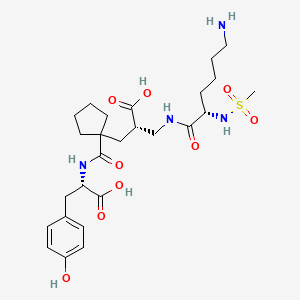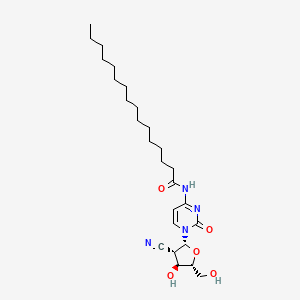
2-(4-Bromobenzylsulfanyl)benzoxazole
Overview
Description
It is a small molecule with a molecular weight of 320.2 and the chemical formula C14H10BrNOS . SB 4 is known for its ability to activate canonical BMP signaling pathways, which play a crucial role in various biological processes, including embryonic development, cell differentiation, and tissue homeostasis .
Mechanism of Action
Target of Action
The primary target of SB 4, also known as 2-((4-Bromobenzyl)thio)benzo[d]oxazole, is the Bone Morphogenetic Protein 4 (BMP4) . BMP4 is a member of the transforming growth factor-beta (TGF-β) superfamily, which plays critical roles in multiple physiological and pathological processes .
Biochemical Pathways
The activation of BMP4 signaling by SB 4 leads to the phosphorylation of SMAD-1/5/9 . This triggers the canonical BMP signaling pathway, which plays a crucial role in various biological processes, including cell growth, differentiation, and apoptosis .
Result of Action
The activation of BMP4 signaling by SB 4 can lead to various molecular and cellular effects. For instance, it can enhance embryonic stem cell differentiation . The exact effects can vary depending on the specific cellular context and the presence of other signaling molecules.
Biochemical Analysis
Biochemical Properties
2-((4-Bromobenzyl)thio)benzo[d]oxazole functions as a BMP4 agonist with an EC50 value of 74 nM . It activates canonical BMP signaling by stabilizing intracellular phosphorylated SMAD-1/5/9 proteins, which are critical mediators of BMP signaling . This compound does not affect other SMAD proteins such as p-SMAD-2, p-SMAD-3, or p-TAK1 . By bypassing noggin-induced inhibition of type I BMP receptors, 2-((4-Bromobenzyl)thio)benzo[d]oxazole enhances BMP4 signaling and promotes embryonic stem cell differentiation .
Cellular Effects
2-((4-Bromobenzyl)thio)benzo[d]oxazole has profound effects on various cell types and cellular processes. It influences cell function by activating BMP signaling pathways, leading to increased phosphorylation of SMAD-1/5/9 proteins . This activation results in the upregulation of BMP4 target genes, such as inhibitors of DNA binding (Id1 and Id3), which are involved in cell differentiation and proliferation . Additionally, 2-((4-Bromobenzyl)thio)benzo[d]oxazole enhances embryonic stem cell differentiation, highlighting its potential in regenerative medicine .
Molecular Mechanism
The molecular mechanism of 2-((4-Bromobenzyl)thio)benzo[d]oxazole involves its binding interactions with BMP receptors and subsequent activation of the BMP signaling pathway. By stabilizing phosphorylated SMAD-1/5/9 proteins, this compound ensures the continuous activation of BMP signaling . This activation leads to the transcription of BMP target genes, which play essential roles in cell differentiation and tissue development . The compound’s ability to bypass noggin-induced inhibition further enhances its efficacy in activating BMP signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-((4-Bromobenzyl)thio)benzo[d]oxazole have been observed to change over time. The compound is stable when stored at -20°C and maintains its potency in activating BMP signaling . Long-term studies have shown that continuous exposure to 2-((4-Bromobenzyl)thio)benzo[d]oxazole leads to sustained activation of BMP signaling pathways, resulting in prolonged effects on cellular function and differentiation
Dosage Effects in Animal Models
The effects of 2-((4-Bromobenzyl)thio)benzo[d]oxazole vary with different dosages in animal models. At lower doses, the compound effectively activates BMP signaling without causing significant adverse effects . Higher doses may lead to toxic effects, including disruptions in cellular homeostasis and potential cytotoxicity . It is crucial to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
2-((4-Bromobenzyl)thio)benzo[d]oxazole is involved in metabolic pathways related to BMP signaling. It interacts with enzymes and cofactors that regulate the phosphorylation and dephosphorylation of SMAD proteins . The compound’s activation of BMP signaling influences metabolic flux and metabolite levels, contributing to its overall biochemical effects
Transport and Distribution
Within cells and tissues, 2-((4-Bromobenzyl)thio)benzo[d]oxazole is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it exerts its effects on BMP signaling . The compound’s distribution within tissues and its accumulation in target cells are critical factors in determining its efficacy and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-((4-Bromobenzyl)thio)benzo[d]oxazole plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization to these subcellular regions ensures the efficient activation of BMP signaling and the subsequent transcription of BMP target genes . Understanding the mechanisms underlying the compound’s subcellular localization is essential for optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
SB 4 can be synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 4-bromobenzyl chloride with 2-mercaptobenzoxazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of SB 4 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of SB 4 with a purity of ≥99% .
Chemical Reactions Analysis
Types of Reactions
SB 4 undergoes various chemical reactions, including:
Oxidation: SB 4 can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of SB 4 can lead to the formation of thiol derivatives.
Substitution: SB 4 can undergo nucleophilic substitution reactions, particularly at the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Azide or cyanide-substituted products.
Scientific Research Applications
SB 4 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study BMP4 signaling pathways.
Biology: Facilitates the differentiation of embryonic stem cells and the study of developmental biology.
Medicine: Potential therapeutic applications in regenerative medicine and tissue engineering.
Industry: Used in the development of novel biomaterials and drug discovery.
Comparison with Similar Compounds
Similar Compounds
Dorsomorphin: Another BMP signaling inhibitor but less selective compared to SB 4.
LDN-193189: A more potent and selective BMP inhibitor but with a different chemical structure.
Noggin: A natural protein that inhibits BMP signaling but is not a small molecule.
Uniqueness of SB 4
SB 4 is unique due to its high selectivity and potency as a BMP4 agonist. It bypasses noggin-induced inhibition of BMP receptors, making it a valuable tool for studying BMP signaling pathways and their role in various biological processes .
Properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNOS/c15-11-7-5-10(6-8-11)9-18-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVOIBFEFVKUPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


